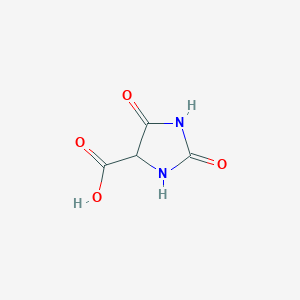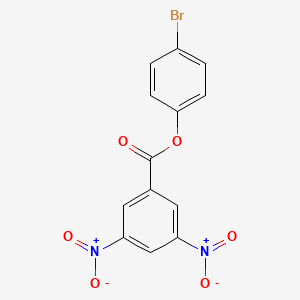
4-Bromophenyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of esters. It is derived from 3,5-dinitrobenzoic acid and 4-bromophenol. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of both bromine and nitro groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 4-bromophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the corresponding acyl chloride, which then reacts with 4-bromophenol to yield the ester.
- Formation of 3,5-dinitrobenzoyl chloride:
- React 3,5-dinitrobenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
- Reaction conditions: Reflux in an inert solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
- Esterification:
- React the resulting 3,5-dinitrobenzoyl chloride with 4-bromophenol.
- Reaction conditions: Use a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of acyl chlorides are applicable. Industrial processes would likely involve large-scale reactors, efficient mixing, and temperature control to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
- Nucleophilic Substitution:
- The bromine atom in the 4-bromophenyl group can be substituted by nucleophiles such as amines or thiols.
- Common reagents: Amines (e.g., aniline), thiols (e.g., thiophenol).
- Reduction:
- The nitro groups can be reduced to amino groups using reducing agents.
- Common reagents: Hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon), iron powder with hydrochloric acid.
- Oxidation:
- The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
- Common reagents: Aqueous sodium hydroxide (NaOH) or acidic conditions.
- Nucleophilic Substitution:
- Products: Substituted phenyl derivatives (e.g., 4-aminophenyl 3,5-dinitrobenzoate).
- Reduction:
- Products: 4-Bromophenyl 3,5-diaminobenzoate.
- Oxidation:
- Products: 3,5-dinitrobenzoic acid and 4-bromophenol.
Scientific Research Applications
4-Bromophenyl 3,5-dinitrobenzoate has several applications in scientific research:
- Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Employed in studies involving nucleophilic substitution and reduction reactions.
- Biology:
- Investigated for its potential antimicrobial properties due to the presence of nitro groups.
- Used in biochemical assays to study enzyme interactions and inhibition.
- Medicine:
- Explored for its potential use in drug development, particularly as a precursor for compounds with pharmacological activity.
- Industry:
- Utilized in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 3,5-dinitrobenzoate depends on the specific application and reaction it undergoes. For example:
- Antimicrobial Activity:
- The nitro groups can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
- Enzyme Inhibition:
- The compound can interact with enzyme active sites, leading to inhibition of enzyme activity. The bromine and nitro groups may play a role in binding to the enzyme.
Comparison with Similar Compounds
4-Bromophenyl 3,5-dinitrobenzoate can be compared with other similar compounds, such as:
- Ethyl 3,5-dinitrobenzoate:
- Similar structure but with an ethyl group instead of a 4-bromophenyl group.
- Used in similar applications but may have different reactivity due to the absence of the bromine atom.
- Propyl 3,5-dinitrobenzoate:
- Similar structure but with a propyl group instead of a 4-bromophenyl group.
- Exhibits different biological activity profiles due to the variation in the alkyl side chain.
- Methyl 3,5-dinitrobenzoate:
- Similar structure but with a methyl group instead of a 4-bromophenyl group.
- Used in studies involving antifungal activity and enzyme inhibition.
Properties
CAS No. |
5335-45-5 |
|---|---|
Molecular Formula |
C13H7BrN2O6 |
Molecular Weight |
367.11 g/mol |
IUPAC Name |
(4-bromophenyl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H7BrN2O6/c14-9-1-3-12(4-2-9)22-13(17)8-5-10(15(18)19)7-11(6-8)16(20)21/h1-7H |
InChI Key |
HWYVBDNWSJZISD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





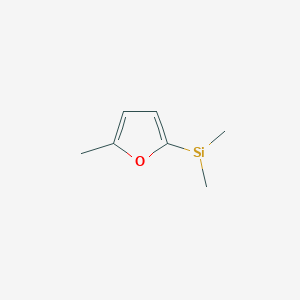
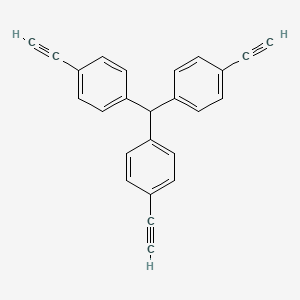
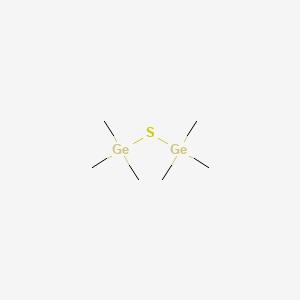
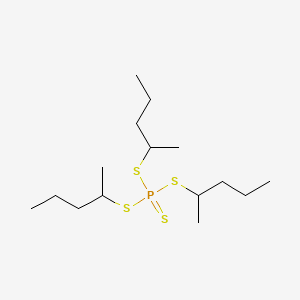
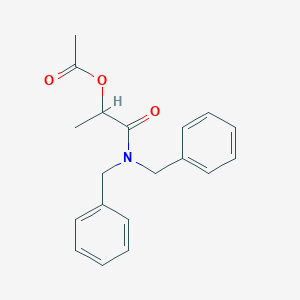
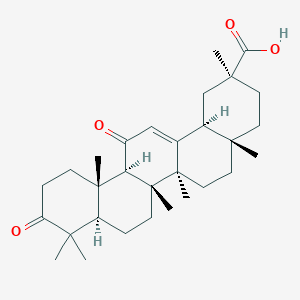
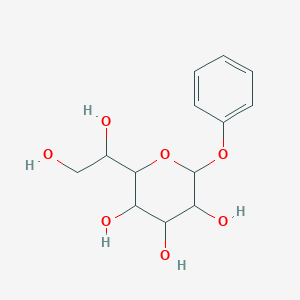
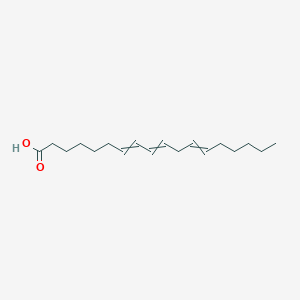
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
![benzyl N-[3-tert-butyl-6-[2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]-5,12-dioxo-1-oxa-4-azacyclododec-8-en-11-yl]carbamate](/img/structure/B14727823.png)
